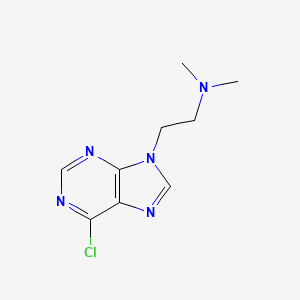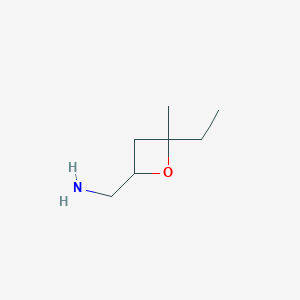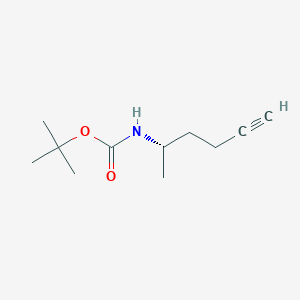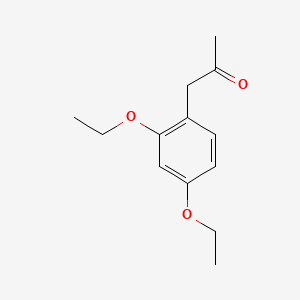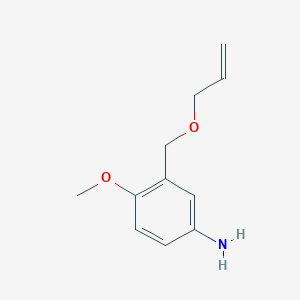
6-Amino-4-ooxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4-oxohexanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of hexanoic acid, featuring both an amino group and a keto group, which makes it a versatile intermediate in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-amino-4-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process utilizes an enzyme known as ω-amino group-oxidizing enzyme (ω-AOX) from the fungal strain Phialemonium sp. AIU 274. The reaction is carried out in a 0.1 M potassium phosphate buffer (pH 7.0) at 30°C for 30 hours, with the addition of 0.3 U of ω-AOX and 20 U of catalase .
Industrial Production Methods
Industrial production of 6-amino-4-oxohexanoic acid can be achieved through the oxidation of cyclohexane derivatives. For example, the oxidation of cyclohexanone or 2-hydroxycyclohexanone in the presence of cobalt naphthenate as a catalyst at 150°C can yield 6-oxohexanoic acid, which can then be converted to 6-amino-4-oxohexanoic acid .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-4-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the keto group.
Substitution: Acyl chlorides or anhydrides are used for the formation of amides.
Major Products Formed
Oxidation: 6-oxohexanoic acid.
Reduction: 6-aminohexanol.
Substitution: Various amides depending on the acylating agent used.
Applications De Recherche Scientifique
6-amino-4-oxohexanoic acid has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving amino acids and keto acids.
Industry: It is used in the production of nylon precursors and other polymers.
Mécanisme D'action
The mechanism of action of 6-amino-4-oxohexanoic acid involves its interaction with various enzymes and molecular targets. For instance, it can act as an inhibitor of plasminogen activators, thereby preventing the conversion of plasminogen to plasmin and inhibiting fibrinolysis . This property makes it useful in the treatment of bleeding disorders.
Comparaison Avec Des Composés Similaires
6-amino-4-oxohexanoic acid can be compared with other similar compounds such as:
6-aminohexanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
6-oxohexanoic acid: Lacks the amino group, limiting its applications in amide formation and other substitution reactions.
Adipic acid: A dicarboxylic acid used in the production of nylon-6,6, but lacks the amino and keto functionalities.
The presence of both amino and keto groups in 6-amino-4-oxohexanoic acid makes it a unique and versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
102073-96-1 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
6-amino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-3-5(8)1-2-6(9)10/h1-4,7H2,(H,9,10) |
Clé InChI |
ASOARLMYRNQLIL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

